molecular formula C21H15N5O3S B10931594 (8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether

(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether

Cat. No.: B10931594
M. Wt: 417.4 g/mol
InChI Key: WXUJGQZMWRDRDO-UHFFFAOYSA-N
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Description

(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether: is a complex organic compound with a unique structure that combines multiple heterocyclic rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether typically involves multi-step organic reactions. The process begins with the formation of the thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine core, followed by the introduction of the methyl and phenyl groups. The final step involves the etherification reaction with 4-nitrophenol under specific conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of nitro groups to amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitro group, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or hydrogenation using palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions include oxides, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether: has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

(8-Methyl-9-phenylthieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidin-2-YL)methyl (4-nitrophenyl) ether: can be compared with similar compounds such as:

    Thieno[3,2-E][1,2,4]triazolo[1,5-C]pyrimidine derivatives: These compounds share the core structure but differ in the substituents, leading to variations in their chemical and biological properties.

    Phenylthieno derivatives: These compounds have similar phenyl and thieno groups but differ in the attached functional groups, affecting their reactivity and applications.

The uniqueness of This compound lies in its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C21H15N5O3S

Molecular Weight

417.4 g/mol

IUPAC Name

11-methyl-4-[(4-nitrophenoxy)methyl]-12-phenyl-10-thia-3,5,6,8-tetrazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene

InChI

InChI=1S/C21H15N5O3S/c1-13-18(14-5-3-2-4-6-14)19-20-23-17(24-25(20)12-22-21(19)30-13)11-29-16-9-7-15(8-10-16)26(27)28/h2-10,12H,11H2,1H3

InChI Key

WXUJGQZMWRDRDO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)N=CN3C2=NC(=N3)COC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C5

Origin of Product

United States

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